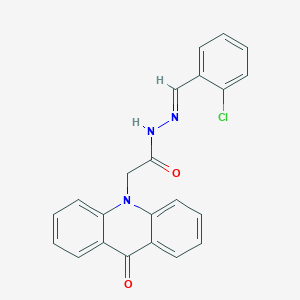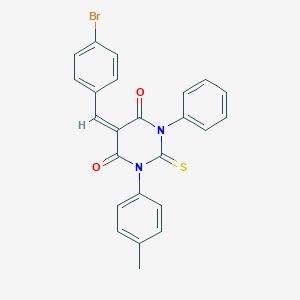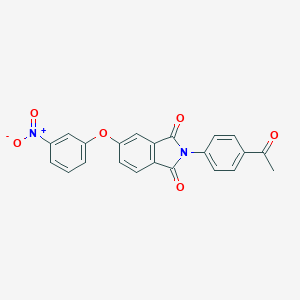![molecular formula C18H20N4O3S B391442 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA](/img/structure/B391442.png)
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is an organic compound that belongs to the class of thiosemicarbazones It is derived from 4-nitrobenzaldehyde and 4-isopropoxybenzyl thiosemicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA typically involves the reaction of 4-nitrobenzaldehyde with 4-isopropoxybenzyl thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of imines or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiosemicarbazone moiety play crucial roles in its biological activity, potentially leading to the generation of reactive oxygen species or the inhibition of key metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzaldehyde thiosemicarbazone: Similar structure but lacks the isopropoxybenzyl group.
4-Isopropoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the nitro group.
Uniqueness
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is unique due to the presence of both the nitro group and the isopropoxybenzyl group
Propiedades
Fórmula molecular |
C18H20N4O3S |
|---|---|
Peso molecular |
372.4g/mol |
Nombre IUPAC |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H20N4O3S/c1-13(2)25-17-9-5-14(6-10-17)11-19-18(26)21-20-12-15-3-7-16(8-4-15)22(23)24/h3-10,12-13H,11H2,1-2H3,(H2,19,21,26)/b20-12+ |
Clave InChI |
BJWONPQIIOGGNY-UDWIEESQSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)

![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![Methyl 4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]benzoate](/img/structure/B391374.png)
![2-Bromo-3-phenylacrylaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391375.png)
![2,4-Diethoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391377.png)
![4-Methoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391378.png)
![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B391380.png)



![Pentyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B391386.png)
